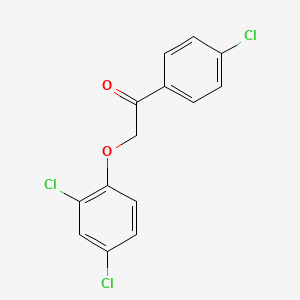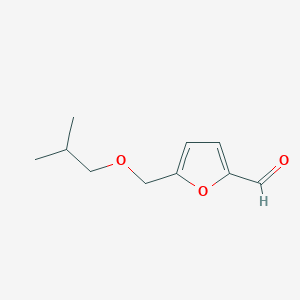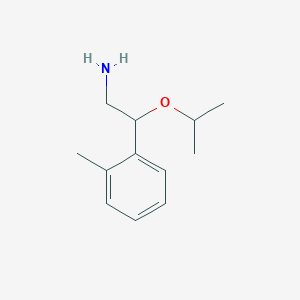![molecular formula C20H25NO3S2 B12111173 Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)
Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylate is a complex organic compound featuring a unique spirocyclic structure. This compound is characterized by its bicyclo[3.3.1]nonane core, which is fused with a dithiolane ring and an azaspiro moiety. The presence of a benzoyl group and an ethyl ester further adds to its structural complexity. Such compounds are of significant interest in organic chemistry due to their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Bicyclo[3.3.1]nonane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the necessary substituents.
Introduction of the Azaspiro Moiety: This step often involves the reaction of the bicyclo[3.3.1]nonane intermediate with an aziridine or a similar nitrogen-containing compound under acidic or basic conditions.
Formation of the Dithiolane Ring: This can be accomplished by reacting the intermediate with a dithiol under appropriate conditions, such as in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to yield the ethyl ester.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance efficiency. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ester moiety, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds
Aplicaciones Científicas De Investigación
Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activities.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and specificity, making it a valuable scaffold in drug design. The dithiolane ring may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylate can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,2’-[1,3]dithiolane]: Similar dithiolane ring but lacks the bicyclo[3.3.1]nonane core.
Spiro[indoline-3,2’-[1,3]dithiolane]: Contains an indoline moiety instead of the bicyclo[3.3.1]nonane core.
Spiro[pyrrolidine-3,2’-[1,3]dithiolane]: Features a pyrrolidine ring, differing in the nitrogen-containing ring structure.
The uniqueness of Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylate lies in its combination of the bicyclo[3.3.1]nonane core with the dithiolane and azaspiro moieties, providing a distinct structural framework for various applications.
Propiedades
Fórmula molecular |
C20H25NO3S2 |
|---|---|
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
ethyl 3'-benzoylspiro[1,3-dithiolane-2,9'-3-azabicyclo[3.3.1]nonane]-7'-carboxylate |
InChI |
InChI=1S/C20H25NO3S2/c1-2-24-19(23)15-10-16-12-21(18(22)14-6-4-3-5-7-14)13-17(11-15)20(16)25-8-9-26-20/h3-7,15-17H,2,8-13H2,1H3 |
Clave InChI |
GCCVUKSBWFABHH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2CN(CC(C1)C23SCCS3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12111091.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3,7-dimethyl-](/img/structure/B12111108.png)
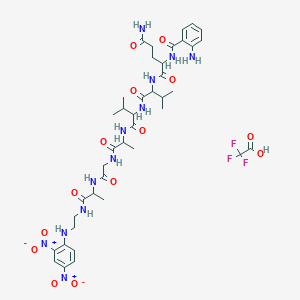

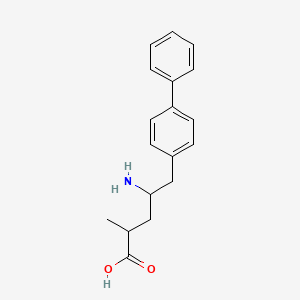
![2-({3-[5-(Dimethylsulfamoyl)-2-methylphenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid](/img/structure/B12111130.png)

![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B12111135.png)

